Ranitidine-d6 Hydrochloride

Bioanalysis LC-MS/MS Method Validation

Ranitidine-d6 Hydrochloride is a deuterated internal standard (99 atom % D) essential for accurate LC-MS/MS quantification of ranitidine in bioanalytical method validation, bioequivalence studies, and NDMA impurity testing. Its co-eluting SIL-IS nature normalizes matrix effects, ensuring FDA/EMA-compliant accuracy (±15%) and precision (≤15% RSD). With ≥98% chemical purity and 3-year shelf life, it supports long-term QC monitoring programs. Ideal for CROs, QC labs, and generic manufacturers.

Molecular Formula C13H23ClN4O3S
Molecular Weight 356.90 g/mol
Cat. No. B1144758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanitidine-d6 Hydrochloride
SynonymsN-[2-[[[-5-[(Dimethylamino-d6)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride;  AH 19065-d6;  Azantac-d6;  Melfax-d6;  Raniben-d6;  Ranidil-d6;  Raniplex-d6;  Zantac-d6;  Zintac-d6; 
Molecular FormulaC13H23ClN4O3S
Molecular Weight356.90 g/mol
Structural Identifiers
SMILESCNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl
InChIInChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3;
InChIKeyGGWBHVILAJZWKJ-DICWLCDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ranitidine-d6 Hydrochloride: Analytical Internal Standard Specifications for Quantitative LC-MS and GC-MS Applications


Ranitidine-d6 Hydrochloride is a stable isotopically labeled analogue of the histamine H2 receptor antagonist ranitidine . It is classified as a deuterated internal standard, primarily intended for the quantification of ranitidine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The compound is produced with a high isotopic enrichment, typically specified at 99 atom % D for the N,N-dimethyl-d6 moiety, and is characterized by its unique molecular weight of 356.90 Da and CAS number 1185238-09-8 . It is commercially available as a solid with a chemical purity generally ≥96% .

Rationale for Procuring Ranitidine-d6 Hydrochloride: Why Non-Isotopic Internal Standards Are Suboptimal in Complex Biological Matrices


Substituting Ranitidine-d6 Hydrochloride with a non-isotopic analog as an internal standard (IS) is analytically unsound for quantitative LC-MS/MS. Stable isotope-labeled (SIL) internal standards, such as deuterated Ranitidine-d6, are the predominant normalization technique used to compensate for matrix effects encountered in routine analysis with electrospray ionization (ESI) [1]. Non-isotopic internal standards often exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the target analyte, especially in complex biological matrices like plasma or urine. This discrepancy leads to inaccurate compensation for ion suppression or enhancement, thereby compromising the accuracy and precision of the quantification [2]. The co-eluting nature of a SIL-IS ensures that both the analyte and IS experience nearly identical conditions throughout the analytical process, from sample preparation to MS detection, which is a prerequisite for robust and reliable bioanalytical data [2].

Ranitidine-d6 Hydrochloride: Quantitative Differentiators for Selecting a Deuterated Internal Standard


Isotopic Purity: A Key Specification for Minimizing Isotopic Interference and Method Dynamic Range

A primary differentiating factor for Ranitidine-d6 Hydrochloride is its high isotopic enrichment, specified as 99 atom % D by the manufacturer . This specification is critical when compared to a lower-grade deuterated standard (e.g., 90-98% isotopic purity) or a structurally similar but non-deuterated analog (0% D). A lower isotopic purity in the internal standard results in a higher concentration of the non-deuterated form (d0) being present in the IS stock solution . This 'cross-talk' contributes directly to the baseline signal in the MS channel used for the target analyte (ranitidine), thereby reducing the achievable lower limit of quantification (LLOQ) and compromising assay accuracy at low concentrations .

Bioanalysis LC-MS/MS Method Validation

Chemical Purity: Ensuring Analytical Accuracy by Preventing Extraneous Contamination

The chemical purity of Ranitidine-d6 Hydrochloride is a critical quality attribute. One supplier specifies a chemical purity of 96% for this compound . While not as high as some simpler small molecules, this defined purity specification allows for accurate gravimetric or volumetric preparation of stock and working solutions. In contrast, the use of an 'analytical grade' Ranitidine Hydrochloride API (non-deuterated) as an internal standard, which may have an unspecified or lower purity (e.g., 98-100% but with unknown impurity profile) or is not characterized for trace analysis, introduces a greater degree of uncertainty in the true concentration of the internal standard . This uncertainty directly propagates into the final calculated concentration of the analyte, potentially leading to systematic errors in quantification and failing to meet method validation acceptance criteria for accuracy.

Analytical Chemistry Reference Standards Quality Control

Storage and Stability: A Three-Year Shelf Life Under Defined Conditions for Long-Term Project Assurance

The defined long-term stability of Ranitidine-d6 Hydrochloride is a key procurement differentiator. According to its Safety Data Sheet (SDS), the compound is stable if stored under the manufacturer's recommended refrigerated conditions. Furthermore, the SDS specifies that after three years, the compound should be re-analyzed for chemical purity before use . This provides a baseline for its shelf life, which is substantially longer than many biological reagents or non-deuterated small molecules that may degrade more rapidly. In contrast, an in-house prepared stock solution of non-deuterated ranitidine or a less stable alternative internal standard may degrade or adsorb to storage vessel surfaces within weeks or months, requiring frequent re-preparation and re-characterization, which increases labor and solvent costs .

Compound Management Stability Studies Laboratory Operations

Correction of Matrix Effects: The Core Value Proposition of a Co-Eluting Deuterated Internal Standard

The most critical differentiator for Ranitidine-d6 Hydrochloride is its capacity to correct for matrix effects in LC-MS/MS analysis. While specific head-to-head recovery or matrix factor data for Ranitidine-d6 could not be located in the peer-reviewed literature, the underlying principle is well-established. Using a stable isotope-labeled (SIL) internal standard is the most well-recognized technique to correct for matrix effects, which cause ion suppression or enhancement [1]. A non-isotopic analog (e.g., cimetidine) or a structural analog (e.g., nizatidine) will not co-elute perfectly with ranitidine and will thus experience a different degree of matrix effect, leading to significant inaccuracy [2]. In contrast, a deuterated analog like Ranitidine-d6 exhibits nearly identical chromatographic retention and ionization properties to the analyte, thereby normalizing the response ratio (analyte peak area / IS peak area) across different matrix batches [2]. Failure to correct for matrix effects can lead to inaccuracies in reported concentrations that exceed ±50% in some cases, rendering the data unusable for regulatory submission [1].

Bioanalysis LC-MS/MS Matrix Effects

Optimal Deployment Scenarios for Ranitidine-d6 Hydrochloride Based on Analytical Specifications


Regulated Bioequivalence and Pharmacokinetic (PK) Studies in Plasma

This is the primary scenario where Ranitidine-d6 Hydrochloride is indispensable. In a bioequivalence study for a generic ranitidine formulation, human plasma samples must be analyzed to generate a concentration-time curve. The high isotopic purity (99 atom % D) minimizes interference, allowing for an LLOQ low enough (e.g., 1-10 ng/mL) to capture the terminal elimination phase of the drug. The compound's ability to normalize matrix effects across hundreds of patient samples is critical for meeting FDA/EMA bioanalytical method validation guidelines for accuracy (±15%) and precision (≤15% RSD). The defined purity (96%) enables the accurate preparation of calibration standards and quality controls in a matrix that is both complex and highly regulated .

Trace-Level Impurity Quantification for NDMA in Ranitidine Drug Products

Regulatory agencies require sensitive and accurate methods for the detection of N-nitrosodimethylamine (NDMA) impurities in ranitidine drug substances and finished products, often at ppb levels. While Ranitidine-d6 is not the IS for NDMA itself, it serves a critical role in multi-analyte methods as the internal standard for the main ranitidine peak. This ensures that any observed variation in the ranitidine response is due to true differences in drug content and not due to instrument drift or matrix effects from the complex formulation excipients. This allows the analyst to confidently attribute changes in the NDMA/ranitidine ratio to actual impurity formation rather than analytical variability. The three-year shelf life of the solid standard supports long-term stability monitoring programs for commercial drug batches .

Development of Novel Sample Preparation Workflows

When developing and validating new extraction methods—such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation for ranitidine—the use of Ranitidine-d6 Hydrochloride is essential. By spiking the IS into the sample before extraction, it corrects for any loss of the analyte during the procedure. The theoretical 100% recovery correction offered by a perfect SIL-IS allows method developers to quantitatively compare the absolute recovery efficiency of different extraction protocols. A non-deuterated analog would not provide this level of correction, leading to inaccurate recovery calculations and potentially the selection of a suboptimal sample preparation technique [1].

Pharmacopeial Method Verification and Technology Transfer

When a QC laboratory needs to verify the suitability of a compendial HPLC method for a new ranitidine product or transfer a validated LC-MS method to a CRO (Contract Research Organization), Ranitidine-d6 Hydrochloride serves as a robust internal standard to assess system performance. Its high isotopic purity and defined chemical purity ensure that any inter-laboratory or inter-instrument variability observed is due to the system or the method itself, not the internal standard. The established long-term stability under refrigerated conditions provides assurance that a single, well-characterized batch of the compound can be used throughout the entire method lifecycle, from initial development to final product release testing, ensuring data continuity and traceability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranitidine-d6 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.